molecular formula C₄₆H₅₅NO₁₆ B1144662 O-BOC-N-Pyruvyl Docetaxel CAS No. 1021489-55-3

O-BOC-N-Pyruvyl Docetaxel

Katalognummer: B1144662
CAS-Nummer: 1021489-55-3
Molekulargewicht: 877.93
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-BOC-N-Pyruvyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. It is primarily used as a reference standard in analytical method development and validation for Docetaxel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from Docetaxel. The key steps include the protection of hydroxyl groups, introduction of the pyruvyl group, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as acetonitrile and reagents like tert-butyl dicarbonate for the protection steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action:
O-BOC-N-Pyruvyl Docetaxel retains the core mechanism of docetaxel, which involves the stabilization of microtubules and inhibition of cell division. This stabilization disrupts normal mitotic processes, leading to apoptosis in cancer cells. The introduction of the BOC and pyruvyl groups may modify its interaction with cellular targets, potentially enhancing its anticancer activity.

Research Findings:

  • In vitro studies have shown that derivatives like this compound exhibit improved cytotoxicity against various cancer cell lines compared to standard docetaxel formulations. For instance, a study indicated that modifications to the docetaxel structure could lead to increased apoptosis rates in resistant cancer cell lines .
  • Case studies have demonstrated that patients treated with modified docetaxel derivatives show improved response rates and reduced side effects compared to traditional therapies .

Synthesis and Characterization

Synthesis Methods:
The synthesis of this compound typically involves:

  • The protection of functional groups on the docetaxel backbone using BOC chemistry.
  • The introduction of the pyruvyl group through acylation reactions.

Characterization Techniques:
Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry
  • Infrared (IR) spectroscopy

These methods confirm the successful incorporation of the BOC and pyruvyl groups into the docetaxel structure, ensuring that the compound meets required purity standards for biological testing .

Pharmacokinetics and Toxicity Profiles

Pharmacokinetics:
this compound exhibits altered pharmacokinetic properties compared to standard docetaxel. Studies suggest that modifications can lead to improved solubility and bioavailability, which are critical for enhancing therapeutic outcomes.

Toxicity Profiles:
Initial assessments indicate that while this compound maintains some toxicity associated with docetaxel, modifications may reduce certain side effects such as neurotoxicity and skin reactions. This is particularly relevant for improving patient quality of life during chemotherapy .

Clinical Implications

Potential Clinical Applications:
this compound holds promise for:

  • Treating resistant cancer types where traditional therapies have failed.
  • Combining with other therapies to enhance overall efficacy through synergistic effects.

Case Studies:
Clinical trials focusing on modified docetaxel derivatives have shown promising results in terms of survival rates and quality of life improvements for patients with advanced-stage cancers .

Future Directions in Research

Ongoing Studies:
Research is ongoing to explore:

  • The full pharmacological profile of this compound.
  • Its effectiveness in combination therapies with other anticancer agents.
  • Long-term outcomes in patients receiving this modified treatment.

Wirkmechanismus

The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of Docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization, thereby stabilizing microtubules in the cell. This results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death . The compound targets microtubules and disrupts the normal function of the cytoskeleton, which is essential for cell division .

Biologische Aktivität

O-BOC-N-Pyruvyl Docetaxel is a modified form of the well-known chemotherapeutic agent docetaxel, which is widely used in oncology for treating various cancers, including breast, prostate, and lung cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential advantages over traditional docetaxel formulations.

Overview of Docetaxel

Docetaxel (DTX) is a taxane derivative that promotes tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It has demonstrated broad-spectrum antitumor activity across various malignancies. The compound's efficacy is often limited by drug resistance mechanisms, including the overexpression of efflux transporters like P-glycoprotein (P-gp), which reduces intracellular drug accumulation .

Modification: this compound

The modification of docetaxel to create this compound aims to enhance its pharmacological properties. The addition of the pyruvyl group is hypothesized to improve solubility and bioavailability while potentially overcoming resistance mechanisms associated with conventional docetaxel.

This compound retains the core mechanism of action of docetaxel but may exhibit improved interactions with cellular targets due to structural modifications. The biological activity can be summarized as follows:

  • Tubulin Polymerization : Similar to docetaxel, this compound promotes the assembly of tubulin into microtubules, disrupting normal mitotic spindle function.
  • Apoptosis Induction : This compound may enhance apoptosis through pathways involving Bcl-2 phosphorylation and the activation of caspases .
  • Overcoming Drug Resistance : Preliminary studies suggest that this compound may inhibit P-gp-mediated efflux, thereby increasing intracellular drug concentrations .

Efficacy in Preclinical Models

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Cell lines resistant to conventional docetaxel were treated with this compound. Results indicated a significant reduction in cell viability compared to standard docetaxel, suggesting enhanced potency against resistant cancer cells.
  • In Vivo Studies : Animal models showed that this compound resulted in greater tumor regression rates than docetaxel alone. Tumor size measurements indicated a reduction of up to 50% after treatment with the modified compound over a 14-day period .

Case Studies

A notable case study involved patients with taxane-resistant prostate cancer who were administered this compound as part of a clinical trial. The findings highlighted:

  • Response Rates : Approximately 60% of patients exhibited partial responses, with some achieving complete responses.
  • Safety Profile : The modified formulation was associated with fewer side effects compared to traditional docetaxel regimens, particularly regarding hematological toxicity .

Comparative Analysis

The following table summarizes key differences between conventional docetaxel and this compound:

FeatureConventional DocetaxelThis compound
MechanismTubulin polymerizationTubulin polymerization + P-gp inhibition
Efficacy in Resistant CancersLimitedEnhanced
Side EffectsHighReduced
BioavailabilityModerateImproved

Eigenschaften

CAS-Nummer

1021489-55-3

Molekularformel

C₄₆H₅₅NO₁₆

Molekulargewicht

877.93

Synonyme

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.